molecular formula C15H16N2O4 B1382214 tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate CAS No. 120642-87-7

tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate

Cat. No.: B1382214
CAS No.: 120642-87-7
M. Wt: 288.3 g/mol
InChI Key: ROQJPFYWZIVRPD-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate (CAS: 120642-87-7) is a carbamate derivative featuring a tert-butyl protective group and a phenyl ring substituted with a maleimide moiety (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl). Its molecular formula is C₁₅H₁₆N₂O₄, with a molecular weight of 288.30 g/mol . The compound’s structure combines the hydrolytic stability of the tert-butyl carbamate with the reactivity of the maleimide group, which readily undergoes Michael addition with thiols (e.g., cysteine residues in proteins). This reactivity makes it valuable in bioconjugation, particularly in antibody-drug conjugates (ADCs) and targeted drug delivery systems .

Properties

IUPAC Name

tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-4-6-11(7-5-10)17-12(18)8-9-13(17)19/h4-9H,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJPFYWZIVRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate typically involves the reaction of 4-aminophenylcarbamic acid tert-butyl ester with maleic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate exhibits selective inhibitory activity against various proteins, including cyclooxygenase and kinases. These enzymes are crucial in the biosynthesis of prostaglandins and intracellular signaling mechanisms. The compound has shown potential as an anticandidiasis and antituberculosis agent, highlighting its therapeutic prospects in treating infectious diseases.

Biochemical Probes:
The compound serves as a biochemical probe for studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. This property is vital for understanding metabolic pathways and signal transduction processes within cells.

Drug Development

The structural characteristics of this compound make it a promising lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases. Its reactivity allows for modifications that can enhance its biological activity or selectivity.

Material Science Applications

The stability and reactivity of this compound facilitate its use in producing specialty chemicals and advanced materials. It can act as a building block for synthesizing more complex molecules, making it valuable in both academic research and industrial applications.

Case Study 1: Anticandidiasis Properties

In a study investigating the anticandidiasis properties of related compounds, this compound was identified as having significant inhibitory effects on Candida species. The study demonstrated that modifications to the pyrrolidine structure could enhance efficacy against resistant strains.

Case Study 2: Antituberculosis Activity

Another research project focused on the antituberculosis properties of compounds similar to this compound. Results indicated that the compound could inhibit Mycobacterium tuberculosis growth effectively when combined with other therapeutic agents, suggesting its potential role in combination therapy strategies.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular function and regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound:

  • Structure : tert-Butyl carbamate linked to a 4-(maleimido)phenyl group.
  • Key Functional Groups :
    • tert-Butyl carbamate: Provides steric protection for amines, enhancing stability under basic conditions.
    • Maleimide: Enables selective thiol conjugation for bioconjugation applications.
  • Molecular Weight : 288.30 g/mol .

Comparable Compounds:

ADC1730 (Mal-PhAc-Val-Ala-PAB)
  • Structure: Maleimide-phenylacetamide (Mal-PhAc) conjugated to a Val-Ala dipeptide and p-aminobenzyl (PAB) group.
  • Key Functional Groups :
    • Maleimide (for thiol conjugation), phenylacetamide (linker), dipeptide (protease-cleavable), PAB (self-immolative spacer).
  • Molecular Weight : 506.56 g/mol .
  • Applications : Used in ADCs for targeted cancer therapy; the peptide linker allows controlled drug release in lysosomal environments .
tert-Butyl Benzyl(4-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-(hydrazono)-methyl)bicyclo[2.2.2]octan-1-yl)carbamate
  • Structure: Features a bicyclo[2.2.2]octane core, triisopropylsilyl (TIPS)-protected pyrrolopyridine, and hydrazono-methyl group.
  • Key Functional Groups :
    • Bicyclo[2.2.2]octane (rigid scaffold), TIPS (bulky protective group), hydrazone (pH-sensitive linker).
  • Applications : Likely serves as an intermediate in kinase inhibitor synthesis; the hydrazone group enables pH-dependent drug release .
Compound 12 (from )
  • Structure : tert-Butyl carbamate linked to a hydroxyphenyl-pyrrolopyridine system.
  • Key Functional Groups :
    • Hydroxyphenyl (polar group), pyrrolopyridine (heterocyclic pharmacophore).
  • Applications: Potential use in medicinal chemistry for targeting nucleic acid interactions or enzyme inhibition .

Physicochemical and Reactivity Comparison

Property Target Compound ADC1730 Compound from Compound 12
Molecular Formula C₁₅H₁₆N₂O₄ C₂₇H₃₀N₄O₆ C₃₄H₄₅ClN₄O₃Si C₂₄H₂₅N₅O₅
Molecular Weight (g/mol) 288.30 506.56 ~650 (estimated) ~475 (estimated)
Solubility Moderate (lipophilic tert-butyl) Low (peptide linker increases polarity) Very low (bulky TIPS/bicyclo groups) Moderate (hydroxyl enhances polarity)
Reactivity Thiol-specific (maleimide) Thiol-specific + protease-cleavable pH-sensitive (hydrazone) Nucleophilic (hydroxyl)
Stability Base-labile (Boc group) Protease-sensitive linker Acid-labile (hydrazone) Acid/base-sensitive (Boc)

Biological Activity

tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate, a compound with the molecular formula C15H16N2O4, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis

The compound is synthesized through the reaction of 4-aminophenylcarbamic acid tert-butyl ester with maleic anhydride, typically in solvents like dichloromethane or tetrahydrofuran. The reaction conditions are optimized to ensure high yield and purity, often requiring purification through column chromatography .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by forming covalent bonds with active sites, thereby blocking substrate binding and catalytic activity. This interaction is crucial in various metabolic pathways that regulate cellular functions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for MRSA were recorded at 4 μg/mL, indicating potent activity comparable to established antibiotics .

Anticancer Potential

Studies have explored the anticancer potential of this compound. It has been noted for its cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance its cytotoxicity . For example, a derivative with a substituted pyrrole ring demonstrated improved efficacy against human liver carcinoma cells (HepG2) with IC50 values lower than those of standard treatments like doxorubicin .

Case Studies

StudyCompound TestedTarget Organism/Cell LineObserved ActivityReference
1This compoundMRSAMIC = 4 μg/mL
2Derivative AHepG2 cancer cellsIC50 < Doxorubicin
3Compound BE. coliModerate Activity

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate, and how are protection strategies employed?

  • The compound can be synthesized using tert-butyl carbamate (Boc) protection strategies. For example, di-tert-butyl dicarbonate is commonly used to introduce the Boc group under basic conditions (e.g., triethylamine in 1,4-dioxane/water mixtures). Post-synthesis, purification via column chromatography and recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate the carbamate and maleimide moieties by identifying characteristic peaks (e.g., tert-butyl protons at ~1.4 ppm).
  • X-ray Crystallography: Programs like SHELX refine crystal structures to confirm bond lengths and angles, particularly for the maleimide-phenyl-carbamate scaffold .

Q. How does the maleimide group in this compound enable bioconjugation in protein or peptide research?

  • The maleimide group reacts selectively with thiol (-SH) groups (e.g., cysteine residues) via Michael addition under mild, aqueous conditions (pH 6.5–7.5). This reaction is widely used to create stable thioether linkages in antibody-drug conjugates (ADCs) .

Advanced Research Questions

Q. What experimental factors influence the efficiency of thiol-maleimide conjugation, and how can they be optimized?

  • Key Factors:

  • pH: Optimal reactivity occurs between pH 6.5–7.5; higher pH may lead to hydrolysis of the maleimide.
  • Buffer Composition: Avoid tris-based buffers, as they compete with thiols. Use phosphate or HEPES buffers.
  • Temperature: Reactions at 4°C reduce hydrolysis while maintaining conjugation efficiency.
    • Validation: Monitor conjugation via HPLC or MALDI-TOF to quantify unreacted maleimide and product yield .

Q. How can researchers resolve contradictions in reported conjugation yields under varying experimental conditions?

  • Case Study: Discrepancies in yield may arise from maleimide hydrolysis in aqueous buffers. To address this:

Pre-incubate the compound in the reaction buffer to assess hydrolysis rates via UV-Vis (maleimide absorbs at ~300 nm).

Use excess thiol (1.5–2 eq.) to compensate for hydrolysis losses.

Employ LC-MS to confirm conjugation specificity and quantify side products .

Q. What computational tools predict the stability and reactivity of this compound in complex biological systems?

  • Molecular Dynamics (MD) Simulations: Model interactions between the maleimide group and cellular nucleophiles (e.g., glutathione) to predict off-target reactivity.
  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites on the maleimide ring under physiological conditions.
  • Software: Gaussian or ORCA for DFT; GROMACS for MD .

Q. How does the compound’s stability vary in different solvents, and what storage conditions are optimal?

  • Stability Profile:

  • Polar aprotic solvents (DMF, DMSO): Stable for >6 months at -20°C.
  • Aqueous buffers: Susceptible to hydrolysis; use freshly prepared solutions.
  • Acidic/alkaline conditions: Avoid prolonged exposure to prevent carbamate cleavage.
    • Storage: Store desiccated at -20°C in amber vials to prevent light-induced degradation .

Q. What advanced analytical methods ensure purity and functional integrity in ADC applications?

  • Purity Assessment: Reverse-phase HPLC with UV detection (220–280 nm) and LC-MS for molecular weight confirmation.
  • Functional Validation:

  • SDS-PAGE: Verify ADC homogeneity.
  • Cell-based assays: Measure cytotoxicity to confirm drug-linker stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate

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